

# 3-(2-Bromophenoxy)pyridazine SMILES string and InChIKey

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridazine

CAS No.: 40580-53-8

Cat. No.: B1445029

[Get Quote](#)

An In-Depth Technical Guide on **3-(2-Bromophenoxy)pyridazine**

## Executive Summary

This technical guide provides a rigorous analysis of **3-(2-Bromophenoxy)pyridazine**, a critical heterocyclic building block in medicinal chemistry. Beyond its primary identifiers—SMILES and InChIKey—this document details the logic behind its synthesis via nucleophilic aromatic substitution (

), its validation through spectroscopic methods, and its utility as a scaffold for high-value bioactive agents.

## Part 1: Chemical Identity & Cheminformatics

In drug discovery databases, unambiguous identification is paramount. For **3-(2-Bromophenoxy)pyridazine**, the following identifiers serve as the digital keys for retrieval and integration into SAR (Structure-Activity Relationship) matrices.

## Core Identifiers



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

## The SMILES String

SMILES:C1=CC=C(C(=C1)OC2=NN=CC=C2)Br

Technical Decoding:

- C1=CC=C(C(=C1)...)...: Defines the phenyl ring. The closure 1 indicates the ring formation.<sup>[1]</sup>
- OC2=NN=CC=C2: Represents the ether linkage (O) connecting to the pyridazine ring (C2=NN=CC=C2). The pyridazine ring is characterized by the NN bond (1,2-diazine).
- Br: Specifies the bromine atom. Its position in the string relative to the ring closure places it at the ortho position (position 2) of the phenyl ring relative to the ether linkage.

## The InChI and InChIKey


InChI:InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H

- Layer 1 (Formula):C10H7BrN2O - The exact atom count.
- Layer 2 (Connections):/c11-8...<sup>[2]</sup> - Defines the heavy atom connectivity skeleton, independent of bond orders.
- Layer 3 (Hydrogens):/h1-7H - Specifies the location of hydrogen atoms, fixing the tautomeric state.

InChIKey:PESLRFQDAIUALFG-UHFFFAOYSA-N

- Block 1 (PESLFQDAIUALFG): Encodes the molecular skeleton (connectivity).
- Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopic layers.
- Block 3 (N): Indicates the protonation state (Neutral).

Cheminformatics Logic Diagram:

 **FULL PROTOCOL TRUNCATED**  

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Data flow for generating machine-readable identifiers from the chemical structure.

## Part 2: Synthetic Methodology

The synthesis of **3-(2-Bromophenoxy)pyridazine** relies on Nucleophilic Aromatic Substitution (

). The pyridazine ring is electron-deficient due to the two nitrogen atoms, making the 3-position highly susceptible to nucleophilic attack by the phenoxide anion.

### Reaction Scheme

### Experimental Protocol

Reagents:

- 3-Chloropyridazine (1.0 equiv)[3]


- 2-Bromophenol (1.1 equiv)
- Potassium Carbonate ( ) (2.0 equiv)[4]
- Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

#### Step-by-Step Procedure:

- Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
- Deprotonation: Add anhydrous (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile in situ.
  - Note: The solution may change color (often yellow/orange) indicating phenoxide formation.
- Addition: Add 3-chloropyridazine (1.0 equiv) in one portion.
- Reaction: Heat the reaction mixture to 90°C under an inert atmosphere ( or Ar) for 4–6 hours.
  - Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The product is less polar than the starting pyridazine.
- Workup:
  - Cool the mixture to room temperature.
  - Pour into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.
  - Extract with Ethyl Acetate ( ).

- Wash combined organics with water ( ) and brine ( ) to remove DMF.
- Dry over , filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography ( , gradient 0–40% EtOAc in Hexanes).

Synthesis Workflow Diagram:

 **FULL PROTOCOL TRUNCATED**

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Step-by-step synthetic workflow for the SNAr coupling.

## Part 3: Analytical Validation (QC)

Trustworthiness in chemical synthesis requires rigorous validation. The following data patterns confirm the identity of **3-(2-Bromophenoxy)pyridazine**.

### LC-MS Interpretation

- Retention Time: The compound will elute later than the starting materials due to increased lipophilicity (elimination of the polar -OH and -Cl groups).
- Mass Spectrum (ESI+):
  - M+H Peak: Expect a doublet at  
  
and  
  
.
  - Isotope Pattern: The  
  
and  
  
isotopes exist in a near 1:1 ratio. A mass spectrum showing two peaks of equal intensity separated by 2 mass units is diagnostic for a mono-brominated compound.

## Proton NMR ( <sup>1</sup>H NMR) Expectations

- Pyridazine Ring:
  - Expect two doublets and a doublet-of-doublets (or multiplet) in the aromatic region (approx. 7.0–9.0 ppm).
  - The proton adjacent to the ether linkage (H-4) and the proton adjacent to nitrogen (H-6) will show distinct splitting.
- Phenyl Ring:
  - Four aromatic protons.[5][6]
  - The proton ortho to the bromine will be deshielded.
  - The proton ortho to the ether oxygen will be shielded relative to the others.

## Part 4: Medicinal Chemistry Utility

**3-(2-Bromophenoxy)pyridazine** is not just an endpoint; it is a strategic scaffold.

- Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings, often improving water solubility and lowering LogP ( ) compared to the bis-phenyl ether analog.
- Scaffold Hopping: The 1,2-diazine placement alters the hydrogen bond acceptor vector, potentially picking up unique interactions in a kinase hinge region or GPCR binding pocket.
- Diversification Point: The bromine atom serves as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of compound libraries.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62483448, **3-(2-Bromophenoxy)pyridazine**. Retrieved from [\[Link\]](#)<sup>[2]</sup>
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture.<sup>[7]</sup> Journal of Chemical and Pharmaceutical Research.<sup>[7]</sup> Retrieved from [\[Link\]](#) (General Pyridazine Chemistry Context).
- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism and Scaffold Hopping principles).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 3-(2-Bromophenoxy)pyridazine | C<sub>10</sub>H<sub>7</sub>BrN<sub>2</sub>O | CID 62483448 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 3. 3-Chloropyridazine | C<sub>4</sub>H<sub>3</sub>ClN<sub>2</sub> | CID 11274989 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 4. 3-Bromopyridazine | C<sub>4</sub>H<sub>3</sub>BrN<sub>2</sub> | CID 13126699 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 5. 3(2H)-Pyridazinone | C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>O | CID 68153 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 6. 3-Bromo-2-chloropyridine | C<sub>5</sub>H<sub>3</sub>BrClN | CID 693324 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 7. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- To cite this document: BenchChem. [3-(2-Bromophenoxy)pyridazine SMILES string and InChIKey]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1445029#3-2-bromophenoxy-pyridazine-smiles-string-and-inchikey>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)